molecular formula C₃₁H₄₆O₅ B1147279 Ácido Fusídico 9,11-anhidro CAS No. 74048-41-2

Ácido Fusídico 9,11-anhidro

Número de catálogo: B1147279
Número CAS: 74048-41-2
Peso molecular: 498.69
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Mecanismo De Acción

Target of Action

The primary target of 9,11-Anhydro Fusidic Acid, a derivative of Fusidic Acid, is the bacterial protein synthesis machinery . Specifically, it interacts with the elongation factor G (EF-G) , a protein that plays a crucial role in the translocation step during protein synthesis .

Mode of Action

9,11-Anhydro Fusidic Acid works by interfering with bacterial protein synthesis . It prevents the translocation of EF-G from the ribosome . This interaction inhibits the necessary conformational changes for EF-G release from the ribosome, effectively blocking the protein synthesis process .

Biochemical Pathways

The action of 9,11-Anhydro Fusidic Acid affects the protein synthesis pathway in bacteria . By inhibiting EF-G, it disrupts the translocation process, preventing the movement of tRNA and mRNA down the ribosome at the end of each round of polypeptide elongation . This disruption halts the protein synthesis process, leading to the inhibition of bacterial growth .

Pharmacokinetics

Fusidic Acid has a 91% oral bioavailability , indicating a high absorption rate when administered orally. It also exhibits a high protein binding rate (97 to 99%) , suggesting that it is largely distributed in protein-rich tissues. Fusidic Acid is primarily eliminated by non-renal mechanisms , and a proportion of the drug is metabolized to several breakdown products detectable in bile .

Result of Action

The action of 9,11-Anhydro Fusidic Acid leads to the inhibition of bacterial growth . By disrupting protein synthesis, it prevents bacteria from producing essential proteins needed for various cellular functions . This bacteriostatic effect helps to control bacterial infections.

Action Environment

The efficacy and stability of 9,11-Anhydro Fusidic Acid could potentially be influenced by various environmental factors. For instance, pH levels have been shown to affect the dynamics of Fusidic Acid . .

Análisis Bioquímico

Biochemical Properties

9,11-Anhydro Fusidic Acid interacts with various biomolecules in the cell. It is known to bind unspecifically to many proteins and influences a broad variety of cellular factors . The compound’s primary mechanism of action involves interfering with bacterial protein synthesis, specifically by preventing the translocation of the elongation factor G (EF-G) from the ribosome .

Cellular Effects

The effects of 9,11-Anhydro Fusidic Acid on cells are diverse. It has been shown to possess a wide range of pharmacological activities, including antibacterial, antimalarial, antituberculosis, anticancer, tumor multidrug resistance reversal, anti-inflammation, antifungal, and antiviral activity in vivo and in vitro . It also has been shown to prevent nitric oxide-induced cell death .

Molecular Mechanism

The molecular mechanism of 9,11-Anhydro Fusidic Acid involves its interaction with the elongation factor G (EF-G) in the ribosome. Fusidic Acid, from which 9,11-Anhydro Fusidic Acid is derived, binds to EF-G after translocation and GTP (guanosine-5’-triphosphate) hydrolysis . This interaction prevents the necessary conformational changes for EF-G release from the ribosome, effectively blocking the protein synthesis process .

Temporal Effects in Laboratory Settings

It has been suggested that the compound’s clearance can be autoinhibited, leading to a steady state being achieved earlier with dosing regimens that contain higher doses .

Dosage Effects in Animal Models

The effects of 9,11-Anhydro Fusidic Acid at different dosages in animal models have not been extensively studied. It has been shown that fusidic acid, from which 9,11-Anhydro Fusidic Acid is derived, can be administered in front-loaded dosing regimens, allowing for effective concentrations to be achieved early in therapy .

Metabolic Pathways

Fusidic acid, from which 9,11-Anhydro Fusidic Acid is derived, is known to be involved in the biosynthesis of unsaturated fatty acids and the citrate cycle .

Transport and Distribution

It is known that fusidic acid, from which 9,11-Anhydro Fusidic Acid is derived, is poorly absorbed after oral administration to rats, although limited absorption occurs in guinea pigs, mice, and rabbits .

Subcellular Localization

It is known that fusidic acid, from which 9,11-Anhydro Fusidic Acid is derived, works by interfering with bacterial protein synthesis, specifically by preventing the translocation of the elongation factor G (EF-G) from the ribosome . This suggests that 9,11-Anhydro Fusidic Acid may also localize to the ribosome, where protein synthesis occurs.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

9,11-Anhydro Fusidic Acid can be synthesized through the carboxylation of emodin. The hydroxyl moiety of emodin is first converted to a carboxyl group by acid catalysis, followed by deoxygenation under suitable conditions to form 9,11-Anhydro Fusidic Acid .

Industrial Production Methods

The industrial production of 9,11-Anhydro Fusidic Acid involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

9,11-Anhydro Fusidic Acid undergoes various chemical reactions, including esterification, acylation, and other reactions typical of carboxylic acids .

Common Reagents and Conditions

    Esterification: Typically involves alcohols and acid catalysts.

    Acylation: Involves acyl chlorides or anhydrides under basic or acidic conditions.

Major Products

The major products formed from these reactions include esters and acyl derivatives of 9,11-Anhydro Fusidic Acid .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

9,11-Anhydro Fusidic Acid is unique due to its specific structural modifications, which confer distinct antibacterial properties. Its ability to inhibit protein synthesis by targeting elongation factor G sets it apart from other antibacterial agents .

Actividad Biológica

Introduction

9,11-Anhydro fusidic acid is a derivative of fusidic acid (FA), a natural tetracyclic triterpene antibiotic primarily derived from the fungus Fusidium coccineum. FA has been widely recognized for its potent antibacterial properties, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This article focuses on the biological activity of 9,11-anhydro fusidic acid, exploring its pharmacological effects, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Antibacterial Activity

9,11-Anhydro fusidic acid exhibits significant antibacterial activity against various strains of bacteria. Its mechanism involves inhibiting bacterial protein synthesis by binding to the elongation factor G (EF-G), which plays a crucial role in the translocation phase of protein synthesis. This binding prevents the dissociation of the EF-G-GDP complex from the ribosome, thereby halting further protein synthesis and leading to bacterial cell death .

Table 1: Antibacterial Efficacy of 9,11-Anhydro Fusidic Acid

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus<0.15
Streptococcus pneumoniae0.5
Enterococcus faecalis1.0

Antimalarial Activity

Research has indicated that fusidic acid derivatives, including 9,11-anhydro fusidic acid, possess antimalarial properties. Specifically, studies have shown that these compounds can inhibit the growth of Plasmodium falciparum, with an IC50 value of approximately 52.8 µM. The target for this activity appears to be EF-G in the apicoplast and mitochondria of the malaria parasite .

Antituberculosis Activity

Fusidic acid derivatives have also been evaluated for their antituberculosis activity. In vitro studies demonstrated that certain modifications to the fusidic acid structure enhance its efficacy against Mycobacterium tuberculosis, with some derivatives showing MIC values lower than that of FA itself . However, further research is needed to fully understand the mechanisms and optimize these derivatives for clinical use.

Structure-Activity Relationships (SAR)

The biological activity of 9,11-anhydro fusidic acid can be significantly influenced by structural modifications. Key findings from SAR studies include:

  • Hydroxyl Groups : The presence of hydroxyl groups at specific positions (e.g., 11-OH and 21-COOH) is crucial for maintaining antibacterial and antituberculosis activity.
  • Lipid Side Chains : Modifications involving lipid side chains have been shown to enhance pharmacokinetic properties while retaining biological activity .
  • Esterification : Substituting hydroxyl groups with bioisosteres has yielded derivatives with comparable or improved activity against various pathogens .

Table 2: SAR Insights for Fusidic Acid Derivatives

Modification TypeEffect on ActivityReference
Hydroxyl Group SubstitutionMaintains antibacterial activity
Lipid Side Chain AdditionEnhances pharmacokinetics
Esterification at C-3 and C-21Comparable activity against Mtb

Clinical Applications

Fusidic acid and its derivatives have been utilized in clinical settings primarily for treating skin infections caused by sensitive strains of bacteria. A notable case involved the use of sodium fusidate cream for managing bacterial skin infections, demonstrating effective outcomes with minimal side effects .

Synergistic Effects

Recent studies have highlighted the potential for synergistic effects when combining fusidic acid with other antibiotics such as polymyxin B. This combination has shown enhanced efficacy against resistant strains of bacteria, suggesting a promising avenue for future therapeutic strategies .

Propiedades

IUPAC Name

(2Z)-2-[(3R,4S,5S,8R,10S,13R,14S,16S)-16-acetyloxy-3-hydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,12,13,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H46O5/c1-18(2)9-8-10-21(28(34)35)27-23-11-12-26-29(5)15-14-24(33)19(3)22(29)13-16-30(26,6)31(23,7)17-25(27)36-20(4)32/h9,12,19,22-25,33H,8,10-11,13-17H2,1-7H3,(H,34,35)/b27-21-/t19-,22-,23-,24+,25-,29-,30-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGDRQJDRPAHDF-KRMCRKKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC3(C(=CCC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)C2(CCC1O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@]3(C(=CC[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)[C@]2(CC[C@H]1O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H46O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74048-41-2
Record name 9,11-Anhydrofusidic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZD6436JQV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.